molecular formula C17H25NO3S B2693275 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 1797632-58-6

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No. B2693275
M. Wt: 323.45
InChI Key: ALHCLOLBJAMEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, also known as IBSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine derivative that has been synthesized using specific methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Radical Cyclization and Reduction

Azetidin-2-ones, through radical cyclization, offer a route to synthesize novel structures such as bicyclic beta-lactams, which upon reduction yield diverse molecules like piperidines and azepanes. This demonstrates their utility in generating complex structures with potential biological activity (Leemans et al., 2008).

Synthon for Biologically Important Compounds

Azetidin-2-one serves as a synthon for the synthesis of a wide range of organic molecules by exploiting its strain energy. This includes the creation of beta-lactam antibiotics, aromatic beta-amino acids, peptides, and more, illustrating the compound's versatility as a building block in organic synthesis (Deshmukh et al., 2004).

Cycloaddition Reactions

The [2+2] cycloaddition reactions of azetidin-2-ones, such as with chlorosulfonyl isocyanate, result in stereoselective synthesis with good yields, showcasing the method's efficiency in constructing azetidin-2-ones with specific stereochemistry (Łysek et al., 1998).

Gold-Catalysis in Organic Synthesis

Azetidin-3-ones, important in pharmaceutical chemistry, can be efficiently synthesized from propargylic alcohols via gold-catalyzed alkyne intermolecular oxidation, highlighting innovative approaches in heterocycle preparation (Tan & Xiang, 2013).

Antibacterial Activity of Azetidinone Derivatives

Synthesis of novel Schiff base and azetidinone derivatives demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antimicrobial agents (Vashi & Naik, 2004).

properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-13(2)12-22(20,21)16-10-18(11-16)17(19)9-8-15-7-5-4-6-14(15)3/h4-7,13,16H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHCLOLBJAMEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.